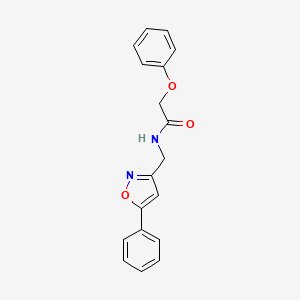

2-phenoxy-N-((5-phenylisoxazol-3-yl)methyl)acetamide

Description

2-Phenoxy-N-((5-phenylisoxazol-3-yl)methyl)acetamide is a synthetic acetamide derivative featuring a phenoxy group attached to an acetamide backbone, which is further linked via a methylene bridge to a 5-phenyl-substituted isoxazole ring.

Properties

IUPAC Name |

2-phenoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c21-18(13-22-16-9-5-2-6-10-16)19-12-15-11-17(23-20-15)14-7-3-1-4-8-14/h1-11H,12-13H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUIEJBCYKBHHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-((5-phenylisoxazol-3-yl)methyl)acetamide typically involves the following steps:

Formation of the Phenylisoxazole Core: The phenylisoxazole core can be synthesized through a cyclization reaction involving a phenylhydrazine derivative and an α,β-unsaturated carbonyl compound.

Attachment of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group.

Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction, where the phenylisoxazole derivative reacts with an acyl chloride or anhydride in the presence of a base.

Industrial Production Methods

Industrial production of 2-phenoxy-N-((5-phenylisoxazol-3-yl)methyl)acetamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Oxidation Reactions

The phenoxy and isoxazole moieties undergo oxidation under controlled conditions:

Key Findings :

-

Electron-rich phenoxy groups oxidize preferentially over isoxazole rings under mild conditions .

-

Ozonolysis cleaves the isoxazole ring, producing α-ketoamide intermediates useful for further functionalization.

Reduction Reactions

The acetamide backbone and substituents show distinct reducibility:

*Assumes nitro-substituted derivatives.

Mechanistic Insight :

-

LiAlH₄ selectively reduces the carbonyl group without affecting the isoxazole ring .

-

Catalytic hydrogenation preserves stereochemistry at the isoxazole methyl position .

Nucleophilic Substitution

The phenoxy group participates in aromatic substitution:

Structural Effects :

-

Electron-withdrawing substituents (e.g., Cl) deactivate the ring toward further electrophilic attacks .

-

Steric hindrance from the isoxazole methyl group directs substitution to the para position.

Cycloaddition and Ring-Opening

The isoxazole ring engages in [3+2] cycloadditions:

Applications :

-

Spirocyclic derivatives demonstrate enhanced binding to COX-2 enzymes in anti-inflammatory studies .

-

Hydrolysis products serve as intermediates for synthesizing heterocyclic libraries.

Biological Activity Correlation

Modifications influence pharmacological properties:

Trends :

-

Electron-donating groups (e.g., -OCH₃, -NH₂) enhance COX-2 selectivity .

-

Bulky substituents on the isoxazole ring improve metabolic stability.

This compound’s versatility in oxidation, reduction, and cycloaddition reactions makes it a valuable scaffold for developing targeted therapeutics. Strategic functionalization balances reactivity and bioactivity, as evidenced by its efficacy in COX-2 inhibition and anticancer applications.

Scientific Research Applications

Antitumor Activity

The compound's structural similarity to other isoxazole derivatives suggests potential anticancer properties. Research indicates that isoxazole derivatives have been synthesized and evaluated for their antitumor activity against various cancer cell lines. For instance:

- Cytotoxic Activity : A study demonstrated that compounds structurally related to isoxazoles exhibited significant cytotoxic effects against human cancer cell lines, including ovarian cancer (OVCAR-3) and colon cancer (CT-26) cells, with some compounds showing an IC50 as low as 2.5 µg/mL .

- Mechanism of Action : The inhibition of cyclooxygenase (COX) enzymes, particularly COX-1, has been identified as a promising strategy for cancer treatment. Isoxazole derivatives have shown selective inhibition of COX-1, leading to reduced tumor growth and improved therapeutic outcomes in preclinical models .

Antimicrobial Properties

In addition to its antitumor potential, 2-phenoxy-N-((5-phenylisoxazol-3-yl)methyl)acetamide may exhibit antimicrobial activity:

- Bacterial Inhibition : Research on isoxazole derivatives has highlighted their effectiveness against various bacterial strains, including E. coli and S. aureus. Compounds with specific substitutions demonstrated enhanced antibacterial activity due to increased lipid solubility .

Role in Treating Viral Infections

Recent studies have explored the antiviral properties of 2-phenoxyacetamide derivatives, particularly against SARS-CoV-2:

- Main Protease Inhibition : A series of 2-phenoxyacetamide derivatives were investigated for their ability to inhibit the main protease (Mpro) of SARS-CoV-2, showing promising results in silico. The compounds displayed high binding affinity and potential as lead compounds for developing antiviral agents against COVID-19 .

Cardiovascular Applications

The compound's potential extends into cardiovascular health:

- Lipid Regulation : Certain derivatives have been identified as having the ability to lower LDL cholesterol levels while raising HDL levels, making them beneficial in treating conditions like hyperlipidemia and atherosclerosis . This dual action could help mitigate cardiovascular risks associated with high cholesterol levels.

Mechanistic Insights and Future Directions

Understanding the mechanisms behind the biological activities of 2-phenoxy-N-((5-phenylisoxazol-3-yl)methyl)acetamide is crucial for its development as a therapeutic agent:

Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-phenoxy-N-((5-phenylisoxazol-3-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The phenoxy and isoxazole groups are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

Heterocyclic Core Modifications

- Oxadiazole Analogs: The compound 2-phenoxy-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide () replaces the isoxazole with a 1,2,4-oxadiazole ring. The absence of a methylene bridge in this analog reduces conformational flexibility, which may impact pharmacokinetics .

Thiadiazole Derivatives :

Derivatives such as 2-Chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide () feature a sulfur-containing 1,3,4-thiadiazole core. Sulfur’s polarizability enhances intermolecular interactions, and these compounds demonstrated anticancer activity (IC50 = 1.8 µM against Caco-2 cells), suggesting that the target compound’s isoxazole may offer different metabolic stability or potency profiles .- Benzisoxazole Analogs: 2-(2-Methylphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)acetamide () incorporates a fused benzisoxazole ring. The hydrogenated benzisoxazole increases rigidity and may improve blood-brain barrier penetration compared to the non-fused isoxazole in the target compound .

Substituent Effects

- Sulfamoyl and Aromatic Groups: Compounds like 2-(2-methoxyphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide () introduce a sulfamoyl group, enhancing hydrogen-bonding capacity and acidity (predicted pKa = 5.58). This contrasts with the target compound’s simpler phenoxy group, which may reduce solubility but increase lipophilicity .

- Dimethylamino Substitutions: N-[4-(Dimethylamino)benzyl]-N-(5-methyl-3-phenylisoxazol-4-yl)acetamide () includes a dimethylamino group, which can improve water solubility via protonation.

Biological Activity

2-Phenoxy-N-((5-phenylisoxazol-3-yl)methyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C₁₅H₁₄FNO₂

Molecular Weight: Approximately 263.28 g/mol

The compound features a phenoxy group and an isoxazole moiety, which are significant for its biological activity. The fluorinated phenoxy group enhances lipophilicity, potentially improving interaction with biological targets.

Anti-inflammatory Properties

Research indicates that compounds with similar structures to 2-phenoxy-N-((5-phenylisoxazol-3-yl)methyl)acetamide exhibit anti-inflammatory effects . These effects are likely mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammatory pathways. For instance, studies have shown that derivatives can selectively inhibit COX-2, leading to reduced inflammation in various models .

Anticancer Activity

The anticancer potential of this compound is attributed to its ability to modulate pathways involved in tumor growth and metastasis. Preliminary studies suggest that it may inhibit matrix metalloproteinases (MMPs), which are crucial for cancer cell invasion and migration. In vitro assays have demonstrated that compounds with similar isoxazole structures exhibit cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231) and lung (A-549) cancers .

The proposed mechanisms through which 2-phenoxy-N-((5-phenylisoxazol-3-yl)methyl)acetamide exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory responses and cancer progression.

- Receptor Modulation : Interaction with receptors linked to inflammatory and cancer pathways could alter downstream signaling cascades.

- Cell Cycle Regulation : Similar compounds have been shown to induce cell cycle arrest in cancer cells, promoting apoptosis.

In Vitro Studies

A series of in vitro studies evaluated the cytotoxicity of 2-phenoxy-N-((5-phenylisoxazol-3-yl)methyl)acetamide against various cancer cell lines. For example, compounds with similar structures demonstrated IC50 values in the low micromolar range against A-549 cells, indicating significant potency compared to standard chemotherapeutics like cisplatin .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of 2-phenoxy-N-((5-phenylisoxazol-3-yl)methyl)acetamide to target proteins involved in inflammation and cancer. These studies revealed promising binding interactions, suggesting that the compound could effectively target specific sites within these proteins .

Comparative Analysis with Related Compounds

| Compound Name | Structure Highlights | Biological Activity |

|---|---|---|

| 2-(4-fluorophenoxy)-N-(4-methylisoxazol-3-yl)acetamide | Para-fluorophenoxy group | Anti-inflammatory |

| 4-(2-fluorophenoxy)-N-(5-benzylisoxazol-3-yl)acetamide | Benzyl substitution on isoxazole | Anticancer |

| 2-(3-fluorophenoxy)-N-(4-chlorophenyl)acetamide | Chlorine substituent on phenyl | Analgesic effects |

Q & A

Q. How to design a stability study for the compound under varying pH and temperature conditions?

- Methodological Answer : Prepare buffered solutions (pH 1.2–9.0) and incubate the compound at 25°C, 40°C, and 60°C. Monitor degradation via HPLC (C18 column, acetonitrile:water gradient) at 0, 7, 14, and 30 days. Identify degradation products using LC-MS and assign structures via fragmentation patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.